molecular formula C9H12BrNOS B4695903 4-Bromo-N-isobutylthiophene-2-carboxamide

4-Bromo-N-isobutylthiophene-2-carboxamide

Cat. No.: B4695903
M. Wt: 262.17 g/mol
InChI Key: WIQJRRMZLXUJKL-UHFFFAOYSA-N
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Description

4-Bromo-N-isobutylthiophene-2-carboxamide is a chemical compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 4-position and an isobutyl group attached to the nitrogen of the carboxamide group at the 2-position. Thiophene derivatives are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-isobutylthiophene-2-carboxamide typically involves the bromination of thiophene followed by the introduction of the isobutyl group and the carboxamide functionality. One common method involves the lithiation of thiophene at low temperatures (around -78°C) followed by bromination. The resulting bromo-thiophene is then reacted with isobutylamine to form the desired carboxamide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-N-isobutylthiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typical.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups at the 4-position.

Scientific Research Applications

4-Bromo-N-isobutylthiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-N-isobutylthiophene-2-carboxamide depends on its specific application. In organic electronics, its role is primarily structural, contributing to the electronic properties of the material. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Uniqueness: 4-Bromo-N-isobutylthiophene-2-carboxamide is unique due to the combination of the bromine atom and the isobutyl group, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions and electronic characteristics.

Properties

IUPAC Name

4-bromo-N-(2-methylpropyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNOS/c1-6(2)4-11-9(12)8-3-7(10)5-13-8/h3,5-6H,4H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQJRRMZLXUJKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC(=CS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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